molecular formula C23H22N6O6 B039823 10-Propargyl-5-deazafolic acid CAS No. 115722-29-7

10-Propargyl-5-deazafolic acid

Cat. No. B039823
CAS RN: 115722-29-7
M. Wt: 478.5 g/mol
InChI Key: ZMGMVJDUIACEOB-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Propargyl-5-deazafolic acid (PDA) is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a folate analogue that has been synthesized to target folate receptor alpha (FRα), which is overexpressed in various types of cancer cells. PDA has shown promising results in preclinical studies as an anticancer agent, and its unique chemical structure and mechanism of action make it a potential candidate for further research and development.

Mechanism of Action

10-Propargyl-5-deazafolic acid exerts its anticancer activity by inhibiting the enzymatic activity of thymidylate synthase (TS), which is a key enzyme in the de novo synthesis of thymidine, an essential component of DNA. This compound binds to FRα on the surface of cancer cells and is internalized via receptor-mediated endocytosis. Once inside the cell, this compound is converted to its active form, which then inhibits TS and leads to the depletion of intracellular thymidine levels. This results in DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell proliferation and migration, which are essential processes for cancer cell survival and metastasis. Moreover, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 10-Propargyl-5-deazafolic acid is its selectivity for cancer cells that overexpress FRα. This allows for targeted therapy and reduces the risk of toxicity to normal cells. Moreover, this compound has shown synergistic effects with conventional chemotherapeutic agents, which may enhance the efficacy of cancer treatment. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 10-Propargyl-5-deazafolic acid. One potential avenue is the development of this compound-based drug conjugates, which can enhance the selectivity and efficacy of cancer therapy. Another direction is the investigation of this compound as a potential therapeutic agent for other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the molecular mechanisms of this compound's anticancer activity and to optimize its chemical structure for enhanced potency and selectivity.

Synthesis Methods

10-Propargyl-5-deazafolic acid can be synthesized through a multistep process that involves the conversion of commercially available starting materials. The synthesis begins with the preparation of 2-amino-4,6-dichloropyrimidine, which is then reacted with propargylamine to form 2-amino-4,6-dichloro-5-propargylpyrimidine. This intermediate is then treated with sodium hydride and methyl 5-formyl-2,4-dioxopentanoate to yield this compound.

Scientific Research Applications

10-Propargyl-5-deazafolic acid has been extensively studied for its potential application as an anticancer agent. It has been shown to selectively target cancer cells that overexpress FRα, which is a promising target for cancer therapy. This compound has demonstrated potent antitumor activity in various preclinical models, including ovarian, breast, lung, and pancreatic cancer. Moreover, this compound has been shown to enhance the efficacy of conventional chemotherapeutic agents, such as paclitaxel and cisplatin, in cancer cells that are resistant to these drugs.

properties

CAS RN

115722-29-7

Molecular Formula

C23H22N6O6

Molecular Weight

478.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H22N6O6/c1-2-9-29(12-13-10-16-19(25-11-13)27-23(24)28-21(16)33)15-5-3-14(4-6-15)20(32)26-17(22(34)35)7-8-18(30)31/h1,3-6,10-11,17H,7-9,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,24,25,27,28,33)/t17-/m0/s1

InChI Key

ZMGMVJDUIACEOB-KRWDZBQOSA-N

Isomeric SMILES

C#CCN(CC1=CC2=C(NC(=NC2=O)N)N=C1)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C#CCN(CC1=CC2=C(N=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C#CCN(CC1=CC2=C(NC(=NC2=O)N)N=C1)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

synonyms

10-propargyl-5-deazafolic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.